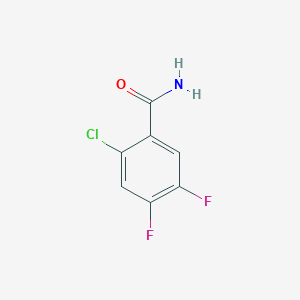

2-Chloro-4,5-difluorobenzamide

Description

BenchChem offers high-quality 2-Chloro-4,5-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEBPPAZJWHWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Profile: 2-Chloro-4,5-difluorobenzamide (CAS 296274-32-3)

[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

2-Chloro-4,5-difluorobenzamide is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and fluoroquinolone antibiotics. Its structure combines an amide handle—versatile for further functionalization—with a specific halogenation pattern (2-Cl, 4,5-F2) designed to modulate metabolic stability and lipophilicity in bioactive scaffolds.

Core Data Table

| Property | Specification |

| CAS Number | 296274-32-3 |

| IUPAC Name | 2-Chloro-4,5-difluorobenzamide |

| Molecular Formula | C₇H₄ClF₂NO |

| Molecular Weight | 191.56 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | Predicted range:[1][2][3][4] 148–155 °C (Based on structural analogs; experimental data limited in open literature) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Amide NH) | ~23 (Predicted) |

| LogP | ~1.5 (Predicted) |

Structural Significance

The 2-Chloro-4,5-difluoro- substitution pattern is a "privileged motif" in medicinal chemistry.

-

Metabolic Blocking: The fluorine atoms at positions 4 and 5 block oxidative metabolism (e.g., P450 hydroxylation) at typically labile sites on the phenyl ring.

-

Electronic Modulation: The electron-withdrawing nature of the halogens increases the acidity of the amide protons and activates the ring for potential Nucleophilic Aromatic Substitution (

) reactions under forcing conditions.

Synthetic Routes & Process Chemistry

The synthesis of 2-Chloro-4,5-difluorobenzamide is typically achieved via the activation of its parent acid, 2-chloro-4,5-difluorobenzoic acid . The following protocol represents a robust, scalable methodology suitable for research and early-phase development.

Synthesis Workflow (Acid to Amide)

The most reliable route utilizes Oxalyl Chloride catalyzed by DMF to generate the acid chloride in situ, followed by ammonolysis. Thionyl chloride (

Caption: Figure 1. Two-step "one-pot" synthesis via acid chloride activation.[5]

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-4,5-difluorobenzamide from 2-chloro-4,5-difluorobenzoic acid.

Reagents:

-

2-Chloro-4,5-difluorobenzoic acid (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

DMF (Catalytic, ~2-3 drops)

-

Dichloromethane (DCM) (Anhydrous)

-

Ammonium Hydroxide (28-30% aq) or Ammonia in Methanol (7N)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Charge a flame-dried round-bottom flask with 2-chloro-4,5-difluorobenzoic acid and anhydrous DCM (approx. 10 mL/g of substrate) under an inert atmosphere (

or Ar). -

Cool the suspension to 0°C using an ice bath.[6]

-

Add Oxalyl Chloride dropwise over 15 minutes to control gas evolution.

-

Add catalytic DMF (2 drops). Critical Note: Vigorous gas evolution (

, -

Allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours. The solution should become clear, indicating conversion to the acid chloride.

-

Validation: Remove a small aliquot, quench with methanol, and check by TLC/LCMS (look for the methyl ester peak).

-

-

Ammonolysis:

-

Concentrate the acid chloride solution in vacuo to remove excess oxalyl chloride (optional but recommended for purity). Redissolve in fresh DCM.

-

Cool the solution back to 0°C .

-

Slowly add Ammonium Hydroxide (excess, ~5 eq) or 7N

in MeOH . -

Thermodynamic Control: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent hydrolysis or dimer formation.

-

Stir at RT for 1 hour.

-

-

Work-up & Isolation:

-

The product often precipitates directly from the reaction mixture.

-

Filtration: Filter the solid and wash with water (to remove ammonium salts) and cold hexanes.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

-

Structural Analysis & Quality Control

Trustworthy identification relies on confirming the integrity of the halogenation pattern and the amide functionality.

Spectroscopic Signatures (Expected)

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~7.6–8.0 ppm (2H, br s) | Amide |

| δ ~7.5–8.2 ppm (2H, m) | Aromatic protons. Splitting pattern complex due to F-H coupling. | |

| ¹⁹F NMR | δ ~ -130 to -145 ppm | Two distinct multiplets corresponding to F-4 and F-5. |

| IR (ATR) | ~3100–3400 cm⁻¹ | N-H stretch (Primary amide doublet). |

| ~1660–1690 cm⁻¹ | C=O stretch (Amide I band). | |

| LC-MS | [M+H]⁺ ~192/194 | Characteristic 3:1 chlorine isotope pattern ( |

Impurity Profile[8]

Pharmaceutical Applications & Downstream Utility

This compound serves as a "branch point" intermediate. While often not the final API, it is the precursor to nitrile and heterocyclic scaffolds found in kinase inhibitors and antibacterials.

Functional Group Transformations

Caption: Figure 2.[9][10] Primary synthetic utility and downstream transformations.[5][11][12][7]

Relevance in Drug Discovery

-

Bioisosterism: The amide can be converted to a Tetrazole (via the nitrile), serving as a lipophilic carboxylic acid bioisostere.

-

Kinase Inhibitors: The 2-chloro-4,5-difluoro motif is structurally analogous to the core rings found in multi-kinase inhibitors (e.g., Lenvatinib analogs, though Lenvatinib itself uses a different substitution pattern, this scaffold is used in library generation for similar targets).

-

Fluoroquinolones: The parent acid is a known intermediate for 6-fluoroquinolone antibiotics. The amide allows for the introduction of alternative side chains at the C-3 position of the quinolone core during early-stage synthesis.

Handling & Safety (HSE)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Eye Irritation | H319 | Causes serious eye irritation.[13] |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocols:

-

Store in a cool, dry place (2–8°C recommended for long-term stability).

-

Keep container tightly closed to prevent hydrolysis (conversion back to benzoic acid) due to atmospheric moisture.

References

- Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Fluoroquinolone Precursors: Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.

-

Halogenated Benzamide Properties: MDPI. (2023). "N-(2,4-Difluorophenyl)-2-fluorobenzamide." Molbank. (Provides comparative structural data for fluorinated benzamides).

-

Safety Data: Fisher Scientific. (2023). "Safety Data Sheet: 4-Chloro-2,5-difluorobenzoic acid" (Analogous compound safety profile).

Sources

- 1. 296274-32-3 CAS MSDS (2-CHLORO-4,5-DIFLUOROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 296274-32-3 CAS MSDS (2-CHLORO-4,5-DIFLUOROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. arctomsci.com [arctomsci.com]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. data.epo.org [data.epo.org]

- 11. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]

- 12. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,5-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Chloro-4,5-difluorobenzamide (CAS No. 296274-32-3). This compound is a valuable building block in medicinal chemistry and materials science, owing to its unique electronic and structural properties conferred by the chloro and difluoro substitutions on the benzamide scaffold. This guide details the synthetic pathway from commercially available precursors, outlines the expected spectroscopic signatures for its structural confirmation, and provides insights into its molecular geometry. The methodologies and data presented herein are intended to serve as a crucial resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction

Substituted benzamides are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of halogen atoms, particularly fluorine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloro-4,5-difluorobenzamide, with its specific substitution pattern, presents a unique scaffold for the exploration of new chemical space. The electron-withdrawing nature of the halogen substituents influences the electron density of the aromatic ring and the reactivity of the amide functionality, making it an intriguing candidate for further chemical modifications and biological evaluation. This guide serves as a detailed manual for the synthesis and structural elucidation of this important chemical entity.

Synthesis of 2-Chloro-4,5-difluorobenzamide

The synthesis of 2-Chloro-4,5-difluorobenzamide is a multi-step process that begins with the preparation of its precursor, 2-Chloro-4,5-difluorobenzoic acid.

Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

Several synthetic routes to 2-Chloro-4,5-difluorobenzoic acid have been reported. A common and effective method involves the diazotization of 2-amino-4,5-difluorobenzoic acid, which itself can be prepared from 3,4-difluoroaniline.[1]

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid [1]

-

Step 1: Preparation of 2-Amino-4,5-difluorobenzoic acid. This intermediate can be synthesized from 3,4-difluoroaniline through a multi-step process involving the formation of an isatin intermediate followed by oxidative cleavage.

-

Step 2: Diazotization and Chlorination. 2-Amino-4,5-difluorobenzoic acid is then subjected to a Sandmeyer-type reaction. The amino group is converted to a diazonium salt using a nitrite source in an acidic medium. Subsequent treatment with a chloride source, such as copper(I) chloride, introduces the chlorine atom at the 2-position, yielding 2-Chloro-4,5-difluorobenzoic acid.

Conversion to 2-Chloro-4,5-difluorobenzoyl Chloride

The carboxylic acid is then activated by converting it to the corresponding acid chloride. This is a standard transformation that facilitates the subsequent amidation reaction.

Experimental Protocol: Preparation of 2-Chloro-4,5-difluorobenzoyl Chloride

-

A solution of 2-Chloro-4,5-difluorobenzoic acid in a suitable inert solvent (e.g., toluene or dichloromethane) is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, especially when using oxalyl chloride.

-

The reaction mixture is typically heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-Chloro-4,5-difluorobenzoyl chloride, which can often be used in the next step without further purification.

Amidation to form 2-Chloro-4,5-difluorobenzamide

The final step is the reaction of the acid chloride with an ammonia source to form the primary amide.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzamide

-

The crude 2-Chloro-4,5-difluorobenzoyl chloride is dissolved in an anhydrous, inert solvent such as dichloromethane, tetrahydrofuran, or dioxane.

-

The solution is cooled in an ice bath, and a source of ammonia is introduced. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or by bubbling ammonia gas through the reaction mixture.

-

The reaction is typically rapid and exothermic. After the addition of ammonia, the reaction mixture is stirred at room temperature to ensure complete conversion.

-

The reaction is quenched by the addition of water. The product is then extracted into an organic solvent.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude 2-Chloro-4,5-difluorobenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation and Characterization

Molecular Structure

The molecule consists of a central benzene ring substituted with a chlorine atom at position 2, two fluorine atoms at positions 4 and 5, and an amide group (-CONH₂) at position 1.

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for 2-Chloro-4,5-difluorobenzamide based on the analysis of its structural features and comparison with similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons would be observed, each appearing as a doublet of doublets due to coupling with the adjacent fluorine atoms and the other aromatic proton. The two amide protons would likely appear as two broad singlets. |

| ¹³C NMR | Seven distinct carbon signals are expected. The carbonyl carbon of the amide group would appear at a significantly downfield chemical shift. The aromatic carbons would show characteristic C-F coupling constants. |

| ¹⁹F NMR | Two distinct fluorine signals would be observed, each coupled to the other fluorine and adjacent aromatic protons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide (two bands), the C=O stretching of the amide, and C-Cl and C-F stretching vibrations would be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the amide group and halogen atoms. |

X-ray Crystallography (Hypothetical)

A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure. It would reveal the precise bond lengths, bond angles, and the planarity of the benzene ring. Intermolecular interactions, such as hydrogen bonding involving the amide group, would also be elucidated, providing insights into the crystal packing and solid-state properties of the compound.

Safety and Handling

As with all halogenated aromatic compounds, 2-Chloro-4,5-difluorobenzamide should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications

2-Chloro-4,5-difluorobenzamide is a versatile intermediate in organic synthesis. Its functional groups can be further manipulated to create a diverse range of more complex molecules. It is of particular interest to researchers in:

-

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates. The specific substitution pattern can be exploited to fine-tune the biological activity of a lead compound.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Materials Science: As a monomer or precursor for the synthesis of specialty polymers with tailored properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characteristics of 2-Chloro-4,5-difluorobenzamide. The provided synthetic protocols offer a reliable pathway to access this valuable compound. The predicted spectroscopic data serves as a benchmark for its characterization. As a versatile building block, 2-Chloro-4,5-difluorobenzamide holds significant potential for the development of new technologies in the fields of medicine, agriculture, and materials science.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

- US Patent 4,833,270A. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid. Google Patents.

Sources

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzamide for Advanced Research and Drug Development

Core Chemical Identity and Properties

2-Chloro-4,5-difluorobenzamide is a halogenated aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts specific steric and electronic properties that are highly valuable in the design of bioactive compounds.

The fundamental chemical attributes of 2-Chloro-4,5-difluorobenzamide are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₄ClF₂NO | [1] |

| Molecular Weight | 191.56 g/mol | [1] |

| CAS Number | 296274-32-3 | [1] |

While experimental data for the physical properties of 2-Chloro-4,5-difluorobenzamide are not extensively published, the properties of its immediate precursor, 2-Chloro-4,5-difluorobenzoic acid, provide a useful reference point.

| Property of 2-Chloro-4,5-difluorobenzoic acid | Value |

| Molecular Formula | C₇H₃ClF₂O₂ |

| Molecular Weight | 192.55 g/mol |

| Appearance | White Fine Crystalline Powder |

| Predicted Boiling Point | 283.3±35.0 °C |

| Predicted Density | 1.573±0.06 g/cm³ |

Synthesis of 2-Chloro-4,5-difluorobenzamide: A Two-Step Approach

The synthesis of 2-Chloro-4,5-difluorobenzamide is most commonly achieved through a two-step process starting from the corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid. This precursor is a crucial intermediate for a variety of antibacterial agents.[2][3] The overall synthetic workflow involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by amidation.

Caption: Synthesis workflow for 2-Chloro-4,5-difluorobenzamide.

Step 1: Synthesis of 2-Chloro-4,5-difluorobenzoyl Chloride

The initial and critical step is the activation of the carboxylic acid group. This is reliably achieved by converting 2-Chloro-4,5-difluorobenzoic acid into its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The use of a catalytic amount of dimethylformamide (DMF) is common to facilitate this reaction.

Experimental Protocol:

-

To a solution of 2,3-dichloro-4,5-difluorobenzoic acid (1 equivalent) in thionyl chloride (excess, acting as both reagent and solvent), add a catalytic amount of dimethylformamide (e.g., 0.01 equivalent).[2]

-

Reflux the reaction mixture for a period of 2 to 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or disappearance of the starting material).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.[2]

-

The resulting residue, crude 2-chloro-4,5-difluorobenzoyl chloride, can be purified by distillation under a nitrogen atmosphere.[2]

Step 2: Amidation to Yield 2-Chloro-4,5-difluorobenzamide

The highly reactive acid chloride is then subjected to amidation. This is typically accomplished by reacting it with a source of ammonia.

Experimental Protocol:

-

Dissolve the purified 2-chloro-4,5-difluorobenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add an excess of a solution of ammonia (e.g., aqueous ammonia or a solution of ammonia in an organic solvent) to the cooled solution of the acid chloride with vigorous stirring.[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4,5-difluorobenzamide.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Applications in Drug Discovery and Development

The unique structural features of 2-Chloro-4,5-difluorobenzamide and its derivatives make them valuable scaffolds in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The presence and positioning of the halogen atoms can significantly influence the binding affinity and selectivity of a drug candidate for its target protein.[4]

Role as a Key Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The 2-chloro-4,5-difluorobenzamide motif has been incorporated into novel inhibitors of several important kinases:

-

Aurora A Kinase: This kinase is often upregulated in human cancers and plays a role in stabilizing oncoproteins like MYC. The 4-chloro-2-fluorophenyl moiety, structurally similar to our topic compound, has been identified as a crucial component in a series of pyrimidine-based Aurora A kinase inhibitors that lead to a reduction in MYC protein levels.[5]

-

VEGFR-2 Kinase: The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group, which is a derivative of 2,4-difluorobenzamide, at a key position in a pyrrolo[2,1-f][1][2][6]triazine scaffold led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity.[7]

The rationale behind the utility of this scaffold lies in the ability of the halogen atoms to form specific interactions, such as halogen bonds, within the ATP-binding pocket of kinases. Furthermore, the fluorine atoms can enhance metabolic stability and modulate the pharmacokinetic properties of the molecule.[4]

Caption: Role of the 2-Chloro-4,5-difluorobenzamide scaffold in kinase inhibitor development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4,5-difluorobenzamide and its precursors. The following guidelines are based on the known hazards of structurally related compounds, such as 2-Chloro-4,5-difluorobenzoic acid.

Hazard Identification:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

2-Chloro-4,5-difluorobenzamide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis from the corresponding benzoic acid is a straightforward process, and its incorporation into molecular scaffolds has proven to be a successful strategy in the development of potent and selective kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in the advancement of new therapeutic agents.

References

-

PrepChem. Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

- Google Patents. Process for preparing 2-chloro-4,5-difluorobenzoic acid.

-

ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

PubMed Central. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][6]triazine-based VEGFR-2 kinase inhibitors. [Link]

-

PubChem. 2-Chloro-4,5-difluorobenzoic acid. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.es [fishersci.es]

Navigating the Solubility Landscape of Fluorinated Benzamide Derivatives in Drug Discovery

An In-depth Technical Guide:

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of aqueous solubility as it pertains to fluorinated benzamide derivatives. We will move beyond simple definitions to explore the intricate physicochemical principles at play, detail field-proven experimental protocols, and offer insights into data interpretation and strategic problem-solving. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and actionable data.

The Strategic Imperative of Solubility in Drug Development

Aqueous solubility is a critical determinant of a drug candidate's success. More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are practically insoluble in water, a characteristic that poses a significant challenge to formulation development and oral bioavailability[1][2]. For a drug administered orally to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation[1][2]. Poor solubility can lead to insufficient absorption, underestimated toxicity in early assays, and ultimately, therapeutic failure.

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its functionalization with fluorine has become a cornerstone strategy for modulating a molecule's physicochemical and pharmacokinetic properties[3][4][5]. Fluorine's unique characteristics—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow it to profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and receptor binding affinity[6][7][8]. However, the impact of fluorination on solubility is not always predictable and requires careful empirical evaluation.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic. Understanding the difference is crucial for selecting the appropriate assay for a given stage of research.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (usually DMSO) to an aqueous buffer. It is a high-throughput measurement well-suited for the early discovery phase to quickly flag potential issues and guide structure-activity relationship (SAR) studies[9][10][11][12]. The resulting solution is often supersaturated, and precipitation occurs over time.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 12-24 hours or more)[9][13]. This "gold standard" measurement is essential for lead optimization and pre-formulation development, as it reflects the most stable, and therefore least soluble, state the drug may adopt[9][14].

The Mechanistic Impact of Fluorination on Aqueous Solubility

The introduction of fluorine into a benzamide scaffold can alter solubility through several competing mechanisms. A medicinal chemist must consider these factors to rationally design molecules with improved properties.

-

Lipophilicity: The C-F bond is more lipophilic than a C-H bond, and fluorination generally increases a molecule's overall lipophilicity (measured as logP or logD)[5][7]. This would typically suggest a decrease in aqueous solubility. However, this is an oversimplification.

-

Crystal Packing and Planarity: A key, often overlooked, benefit of fluorination is its ability to disrupt crystal lattice energy. By introducing sterically demanding fluorine or trifluoromethyl groups, particularly in ortho positions, chemists can disrupt the planar stacking of aromatic rings that contributes to high crystal lattice energy and, consequently, low solubility[15]. An improvement in solubility can sometimes be achieved despite an increase in lipophilicity if the reduction in crystal lattice energy is significant.

-

pKa Modulation: Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups (e.g., amines)[5][7]. This change can drastically alter the ionization state of a molecule at a given pH, thereby affecting its solubility.

-

Molecular Conformation: Fluorine substitution can alter the preferred conformation of a molecule, which can impact both its interaction with solvent molecules and its ability to pack into a stable crystal lattice[3].

Experimental Protocols for Solubility Determination

The following protocols represent robust, self-validating methods for determining the solubility of fluorinated benzamide derivatives.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening in early discovery. The causality behind starting from a DMSO stock is speed and automation; it bypasses the slow dissolution rate of a solid, providing a measure of how well a compound stays in solution once dissolved[9][12][16].

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

-

Assay Plate Preparation: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Transfer 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with continuous shaking[9].

-

Precipitate Removal: Separate any precipitated compound from the solution. This is typically done by either:

-

Filtration: Using a 96-well filter plate (e.g., 0.45 µm pore size).

-

Centrifugation: Spinning the plate at high speed and carefully collecting the supernatant.

-

-

Quantification: Analyze the concentration of the compound remaining in the filtrate or supernatant. Common methods include:

-

LC-MS/MS: Provides high specificity and sensitivity. A calibration curve is required.

-

UV-Vis Spectroscopy: Suitable for compounds with a strong chromophore. A calibration curve is prepared from the DMSO stock.

-

Nephelometry (Light Scattering): Directly measures the amount of precipitate without a separation step, offering the highest throughput[12].

-

Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This is the definitive method for lead optimization. The rationale for using excess solid and long incubation is to ensure that a true equilibrium is reached between the dissolved and solid states of the compound's most stable polymorph[9][13][14].

Step-by-Step Methodology:

-

Sample Preparation: Weigh out an excess amount of the crystalline solid compound (e.g., 1-5 mg) into a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment[14].

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of pH 7.4 PBS or biorelevant media like FaSSIF) to the vial[14].

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 12-24 hours to ensure equilibrium is reached[13].

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for direct comparison between compounds.

Table 1: Representative Solubility Data for a Hypothetical Fluorinated Benzamide Series

| Compound ID | Substitution Pattern | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µg/mL) at pH 7.4 | ClogP (Calculated) |

| BENZ-01 | H (Parent) | 150 | 45 | 2.1 |

| BENZ-02 | 4-Fluoro | 125 | 30 | 2.5 |

| BENZ-03 | 2-Fluoro | 180 | 65 | 2.5 |

| BENZ-04 | 2,6-Difluoro | 250 | 90 | 2.8 |

| BENZ-05 | 4-Trifluoromethyl | 30 | 8 | 3.5 |

-

Interpretation Insights:

-

Comparing BENZ-01 and BENZ-02 shows that simple para-fluorination increased lipophilicity and decreased solubility, as might be expected.

-

Comparing BENZ-02 and BENZ-03 reveals the importance of positional isomerism. The ortho-fluoro substitution in BENZ-03 likely disrupts planar stacking, leading to a significant improvement in both kinetic and thermodynamic solubility despite having the same ClogP as the para-isomer[15].

-

BENZ-04, with two ortho-fluoro groups, shows the highest solubility, further supporting the crystal-packing disruption hypothesis.

-

The highly lipophilic trifluoromethyl group in BENZ-05 drastically reduces solubility, highlighting the limits of this strategy when lipophilicity becomes the dominant factor.

-

Advanced Considerations and Strategies

Biorelevant Media

For compounds intended for oral administration, solubility in simple buffers may not predict in vivo behavior. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin to mimic the conditions in the human gut[17][18][19]. These media are crucial for evaluating the potential for food effects and for obtaining a more accurate prediction of in vivo dissolution[18][20].

Addressing Poor Solubility

When a promising fluorinated benzamide derivative exhibits poor solubility, several strategies can be employed:

-

Salt Formation: If the molecule contains a suitable acidic or basic handle, forming a salt can dramatically improve solubility and dissolution rate.

-

Prodrug Approach: A prodrug can be designed by attaching a polar, water-solubilizing moiety to the parent drug[21][22]. This moiety is designed to be cleaved enzymatically or chemically in vivo to release the active benzamide derivative[21][23]. For example, a phosphate ester can be introduced to significantly enhance aqueous solubility.

-

Formulation Technologies: Advanced formulations using solid dispersions, cyclodextrins, or nanoparticle suspensions can enhance the dissolution of poorly soluble compounds[2].

Conclusion

The solubility of fluorinated benzamide derivatives is a multifaceted property governed by a delicate balance of lipophilicity, crystal lattice energy, and ionization state. A thorough understanding of these principles, combined with the rigorous application of both kinetic and thermodynamic solubility assays, is essential for guiding medicinal chemistry efforts. By systematically evaluating solubility from early screening through lead optimization and employing advanced techniques like biorelevant media, drug development professionals can de-risk their projects, make more informed decisions, and ultimately increase the probability of advancing effective new medicines to the clinic.

References

-

Alsenz, J., & Kansy, M. (2007). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. European Journal of Pharmaceutical Sciences. [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. [Link]

-

International Journal of Lifescience and Pharma Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT OF DRUGS USING SURFACTANTS. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Kadowaki, D., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

-

Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Najjar, A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Sosso, G. C., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Wang, C., et al. (2021). Application of Fluorine in Drug Design. ResearchGate. [Link]

-

F. J. P. Lopes, et al. (2013). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. ResearchGate. [Link]

-

Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids. [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Kumar, P., et al. (2022). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au. [Link]

-

Jantratid, E., & Dressman, J. (2009). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [Link]

-

House, H. O., & Thompson, H. W. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences. [Link]

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

-

University of Chicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

Mendoza-Sánchez, S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

-

Kumar, V., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

-

Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

-

Dissolution Technologies. (2011). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. [Link]

-

University of Strathclyde. (n.d.). Physics-based solubility prediction for organic molecules. [Link]

-

Black, R. S., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

Oklahoma University-Tulsa. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

Sosso, G. C., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. [Link]

-

Verma, N. K. (2014). Method used for Solubility Enhancement of Poorly water Soluble Drug: A Review. ResearchGate. [Link]

-

Marques, M. R. C. (2011). Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Najjar, A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. [Link]

-

Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. [Link]

-

Bundgaard, H. (n.d.). Prodrugs for Improved Aqueous Solubility. ResearchGate. [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. biorelevant.com [biorelevant.com]

- 18. biorelevant.com [biorelevant.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. scielo.br [scielo.br]

- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. johronline.com [johronline.com]

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzamide: PubChem Identification and Inferred Safety Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,5-difluorobenzamide, with a particular focus on its identification within the PubChem database and a detailed analysis of its anticipated safety data. As a Senior Application Scientist, the following information is synthesized from established principles of chemical safety and data from structurally analogous compounds to provide a robust framework for handling this specific molecule in a research and development setting.

Compound Identification: The Challenge of Specificity

A thorough search of the PubChem database reveals that a specific entry and corresponding Compound Identification (CID) for 2-Chloro-4,5-difluorobenzamide is not available at the time of this writing. This is not uncommon for novel or specialized research chemicals.

However, the parent compound, 2-Chloro-4,5-difluorobenzoic acid , is well-documented and possesses the PubChem CID: 737171 [1]. This benzoic acid derivative is the immediate precursor for the synthesis of 2-Chloro-4,5-difluorobenzamide, and its toxicological and safety data provide a critical foundation for inferring the safety profile of the amide.

Inferred Hazard Analysis and Safety Profile

In the absence of a dedicated Safety Data Sheet (SDS) for 2-Chloro-4,5-difluorobenzamide, a hazard analysis has been conducted based on the known safety profiles of structurally related compounds. These include 2-Chloro-4,5-difluorobenzoic acid, 2,4-Difluorobenzamide, and other halogenated aromatic compounds. This approach allows for a scientifically grounded estimation of the potential hazards.

GHS Hazard Classification (Inferred)

The following GHS classification is inferred based on data from analogous compounds[1][2]:

| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Justification for Inferred Classification:

-

The presence of the halogenated benzene ring is associated with skin and eye irritation.

-

The amide functional group can contribute to skin sensitization.

-

Similar small molecule aromatic compounds often exhibit acute oral toxicity.

-

Inhalation of fine powders of such compounds can lead to respiratory tract irritation.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to stringent safety protocols is paramount when handling 2-Chloro-4,5-difluorobenzamide. The following recommendations are based on best practices for handling hazardous chemical compounds.

Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and fine dust that can cause serious eye damage. |

| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact, irritation, and potential sensitization. |

| Skin and Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as needed | To minimize skin exposure. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | To be used when handling the powder outside of a fume hood or in case of insufficient ventilation to prevent respiratory irritation. |

Engineering Controls

| Control Measure | Description |

| Ventilation | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. |

| Eyewash Stations and Safety Showers | Must be readily accessible in the immediate work area. |

Safe Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of 2-Chloro-4,5-difluorobenzamide, thereby minimizing the risk of exposure and ensuring the integrity of the compound.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is correctly worn and that the chemical fume hood is functioning properly.

-

Dispensing : Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid generating dust.

-

Dissolution : If preparing a solution, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling : After use, securely seal the container.

-

Decontamination : Clean the work area thoroughly. Dispose of contaminated materials as hazardous waste.

-

Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. |

| Atmosphere | Keep container tightly closed and sealed. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. |

Emergency Procedures

A clear and concise emergency response plan is crucial. The following diagram outlines the immediate steps to be taken in case of accidental exposure.

Caption: Workflow for emergency response to accidental exposure.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

References

Sources

Application Note: High-Fidelity Amidation of 2-Chloro-4,5-difluorobenzoic Acid

[1]

Executive Summary & Strategic Context

The amidation of 2-chloro-4,5-difluorobenzoic acid (CDFBA) presents a classic "Dual-Electrophile" challenge in organic synthesis.[1] While the carboxylic acid is the intended site of reaction, the highly electron-deficient aromatic ring—activated by two fluorine atoms and a chlorine atom—renders the C4 and C5 positions susceptible to Nucleophilic Aromatic Substitution (

The Core Challenge: Standard amidation conditions (high heat, excess nucleophilic amine, or strong bases) often lead to the displacement of the fluorine at the C4 position (para to the carbonyl), resulting in significant impurities that are difficult to purge.[1][2]

This guide provides two distinct, validated protocols designed to suppress

Reaction Mechanism & Critical Control Points[2]

Understanding the competition between the desired Acyl Substitution and the undesired

Mechanistic Pathway Analysis[1][2]

The 2-chloro-4,5-difluorobenzoic acid scaffold contains three electron-withdrawing groups (EWGs).[1] The Carbonyl group (at C1) activates the C4-fluorine toward nucleophilic attack via resonance.[1]

Figure 1: Competitive pathways. Path A is desired; Path B is the primary failure mode driven by excess heat or base.

Critical Quality Attributes (CQAs)

| Parameter | Specification | Rationale |

| Temperature | Higher temps increase | |

| Stoichiometry | 1.0 - 1.1 eq Amine | Excess amine acts as a scavenger for the aryl fluoride.[1] |

| Base Choice | DIPEA or 2,6-Lutidine | Non-nucleophilic bases prevent direct attack on the ring. |

| Activation | Oxalyl Chloride > SOCl | Oxalyl chloride allows milder, room-temp activation, avoiding thermal stress.[1][2] |

Protocol A: Oxalyl Chloride Activation (Scale-Up)

Best For: >1g synthesis, cost-sensitive projects, and anilines/weak nucleophiles.[1][2] Basis: Patent literature precedents for this specific scaffold utilize oxalyl chloride to minimize thermal degradation [1].[1][2]

Reagents & Equipment[1][5][6][7][8]

-

Substrate: 2-chloro-4,5-difluorobenzoic acid (1.0 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)[1][2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1][2]

-

Quench: 1M HCl, Sat. NaHCO

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Charge reaction vessel with 2-chloro-4,5-difluorobenzoic acid and anhydrous DCM (10 mL/g).

-

Critical Step: Add Oxalyl Chloride dropwise over 15 minutes.[1][2] Gas evolution (CO/CO

) will occur.[1][2] -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

In-Process Control (IPC): Aliquot quenched with MeOH should show Methyl Ester by LCMS/TLC.[1][2]

-

Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride (crucial to prevent amine degradation).[1][2] Re-dissolve the crude acid chloride in fresh DCM.

-

-

Amidation (Coupling):

-

In a separate vessel, dissolve the Amine (1.05 eq) and Base (1.2 eq) in DCM.

-

Cool the Amine solution to -10°C to 0°C .

-

Add the Acid Chloride solution dropwise to the Amine solution. Note: Adding Acid Chloride TO Amine ensures the base neutralizes HCl immediately, keeping the medium non-acidic.

-

Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

-

Workup:

Protocol B: HATU Coupling (Discovery/Library)[1][2]

Best For: <100mg synthesis, parallel chemistry, precious amines.[1][2] Basis: HATU provides rapid activation without the formation of HCl, reducing the risk of acid-sensitive functional group degradation, though cost is higher [2].[2]

Reagents

-

Substrate: 2-chloro-4,5-difluorobenzoic acid (1.0 eq)

-

Base: DIPEA (2.0 - 3.0 eq)

Step-by-Step Methodology

-

Pre-Activation:

-

Coupling:

-

Workup (Library Scale):

Troubleshooting & Analytical Guide

Identifying Impurities (LCMS)

Use this table to diagnose reaction failures based on Mass Spectrometry shifts.

| Observed Mass ( | Probable Structure | Root Cause | Corrective Action |

| M + 0 | Target Amide | N/A | Success. |

| M - 20 (approx) | Displacement of F by Amine. | Lower Temp; Reduce Amine equivalents; Switch to Protocol A. | |

| M + 18 | Hydrolyzed Acid | Water in solvent; Incomplete activation.[1][2] | Dry solvents; Use fresh Oxalyl Chloride.[1][2] |

| M + Dimethyl | Dimethylamide | Reaction with DMF (Vilsmeier-type).[1][2] | Remove Oxalyl Chloride completely before adding amine; Reduce DMF catalyst.[1][2] |

Workflow Decision Tree

Figure 2: Operational workflow for selecting and executing the correct protocol.

Safety & Handling (E-E-A-T)

-

Hydrofluoric Acid (HF) Potential: While free HF is not generated in the primary amidation, any

side reaction releases fluoride ions.[1][2] In acidic aqueous workups, this can form trace HF.[1][2][3] Always wear proper PPE (gloves, goggles).[1][2] -

Oxalyl Chloride: Generates CO and CO

(toxic/asphyxiant).[1][2] Must be used in a well-ventilated fume hood.[1] -

Sensitizers: Benzoic acid derivatives with halogens can be skin sensitizers.[1][2] Handle with care.

References

-

Vertex Pharmaceuticals Inc. (1989).[1][2] Process for preparing 2-chloro-4,5-difluorobenzoic acid. US Patent US4833270A.[1][2]

-

Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2]

-

Sigma-Aldrich. (n.d.).[1][2] Peptide Coupling Reagents Guide. Retrieved October 2023.[1][2]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

using 2-Chloro-4,5-difluorobenzamide as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Chloro-4,5-difluorobenzamide in Pharmaceutical Synthesis

Abstract

This application note provides a comprehensive technical guide for the use of 2-Chloro-4,5-difluorobenzamide as a high-value intermediate in the synthesis of fluorinated bioactive scaffolds.[1] While often derived from its acid precursor (CAS 110877-64-0 ), the amide functionality offers unique chemoselective advantages for accessing 2-chloro-4,5-difluoroaniline (via Hoffmann rearrangement) and substituted benzamides (via nucleophilic aromatic substitution).[1] This guide details reaction mechanisms, optimized protocols, and quality control parameters for researchers in medicinal chemistry and process development.[1]

Introduction: The Fluorine Scaffold Advantage

In modern drug discovery, the 2-chloro-4,5-difluoro motif is a privileged scaffold, particularly in the development of fluoroquinolone antibiotics (e.g., Sparfloxacin analogs) and kinase inhibitors.[1] The strategic placement of fluorine atoms at the 4- and 5-positions, combined with the orthogonal reactivity of the 2-chlorine, allows for precise structure-activity relationship (SAR) tuning.[1]

Key Chemical Attributes:

-

Metabolic Stability: The C-F bonds at positions 4 and 5 block metabolic oxidation (P450 metabolism), extending the half-life of the final drug candidate.[1]

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms activates the ring for Nucleophilic Aromatic Substitution (SNAr), enabling rapid library diversification.[1]

-

Orthogonal Reactivity:

Synthetic Utility & Mechanism[1][2][3]

The utility of 2-Chloro-4,5-difluorobenzamide hinges on two primary reaction pathways: Regioselective SNAr and the Hoffmann Rearrangement .[1]

Regioselectivity in SNAr Reactions

When subjecting 2-Chloro-4,5-difluorobenzamide to nucleophilic attack, understanding the electronic directing effects is crucial.

-

C4-Fluorine (Para to Amide): The amide group (-CONH₂) is a moderate electron-withdrawing group (EWG) via resonance.[1] This activates the para position (C4) significantly more than the meta position (C5).[1]

-

C5-Fluorine (Para to Chlorine): The chlorine atom at C2 activates the C5 position via inductive effects, but this is generally weaker than the resonance activation from the amide.[1]

Mechanistic Insight: Under standard SNAr conditions (polar aprotic solvent, mild base), nucleophiles (amines, alkoxides) will preferentially displace the C4-Fluorine .[1] This selectivity is critical for synthesizing 4-substituted-5-fluoro-2-chlorobenzamides.[1]

The Hoffmann Rearrangement Pathway

The most common industrial application of this intermediate is its conversion to 2-Chloro-4,5-difluoroaniline (CAS 2613-32-3).[1] This aniline is the direct precursor for constructing the quinolone core. The Hoffmann rearrangement is preferred over nitration/reduction routes due to milder conditions and the avoidance of potentially explosive nitration intermediates.

Visual Workflows (Graphviz)

Diagram 1: Synthetic Decision Tree

Caption: Divergent synthetic pathways: Regioselective substitution at C4 vs. rearrangement to the aniline.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4,5-difluoroaniline (Hoffmann Rearrangement)

Target: Conversion of the amide to the amine with loss of one carbon.[1]

Reagents:

-

2-Chloro-4,5-difluorobenzamide (1.0 equiv)[1]

-

Sodium Hypochlorite (NaOCl) solution (10-13% active chlorine, 2.5 equiv)[1]

-

Sodium Hydroxide (NaOH), 50% aq.[1] solution (2.0 equiv)

-

Water (solvent)[1]

Step-by-Step Procedure:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge water (5 vol) and NaOH (2.0 equiv). Cool to 0–5°C.[1]

-

Amide Addition: Add 2-Chloro-4,5-difluorobenzamide (1.0 equiv) in portions. Stir until a partial suspension/solution is obtained.

-

Oxidant Addition: Slowly add NaOCl solution dropwise, maintaining the internal temperature below 10°C . Exothermic reaction.[1]

-

Rearrangement: Once addition is complete, warm the mixture to 20°C and stir for 1 hour. Then, heat gradually to 70–80°C for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. The product, 2-Chloro-4,5-difluoroaniline, may separate as an oil or solid depending on purity.[1]

-

Extraction: Extract with Dichloromethane (DCM) (2 x 5 vol). Wash the organic layer with water and brine.[1]

-

Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective SNAr with Morpholine

Target: Introduction of a solubilizing group at the C4 position.

Reagents:

-

2-Chloro-4,5-difluorobenzamide (1.0 equiv)[1]

-

Morpholine (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

Acetonitrile (ACN) or DMF (10 vol)[1]

Step-by-Step Procedure:

-

Setup: Dissolve 2-Chloro-4,5-difluorobenzamide in ACN. Add K₂CO₃.

-

Addition: Add Morpholine dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C for ACN) for 4–6 hours.

-

Mechanism Check: The 4-F is displaced due to activation by the para-amide group.[1]

-

-

Quench: Cool to RT and pour into ice water (20 vol).

-

Filtration: The product often precipitates.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate.[1]

-

Purification: Recrystallize from Ethanol/Water.

Quality Control & Characterization

Data Table: Key Physicochemical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water gradient) |

| Melting Point | 103–106°C (Acid precursor); Amide ~145-150°C | Capillary Method |

| Identity | 1H-NMR, 19F-NMR | Conform to Structure |

| Water Content | ≤ 0.5% | Karl Fischer |

19F-NMR Signature:

-

Expect two distinct signals for the difluoro system.[1]

-

C4-F: Typically appears upfield relative to C5-F due to shielding/deshielding dynamics of the amide, but definitive assignment requires 2D-NMR (HOESY) or comparison with mono-substituted standards.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder.[1]

-

Ventilation: All reactions involving NaOCl (Hoffmann) must be performed in a fume hood due to the potential release of chlorine gas if acidified.[1]

-

Spill Cleanup: Sweep up dry spills to avoid dust generation.[1] Neutralize aqueous spills with dilute sodium thiosulfate before disposal.[1]

References

-

Biosynth . (n.d.).[1] 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid - Bio-X ™.[1] Retrieved from [1]

-

Context: Establishes the utility of the 2-chloro-4,5-difluoro scaffold in sulfonamide and antibacterial synthesis.[1]

-

-

Algera, R. F., et al. (2024).[1] Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification. Journal of the American Chemical Society.[1][6] Retrieved from

- Context: Authoritative source on the regioselectivity of SNAr reactions in 2,4-difluoroarylcarboxamides.

-

PubChem . (n.d.).[1] 2-Chloro-4,5-difluorobenzoic acid (CAS 110877-64-0).[1][2][7] Retrieved from [1]

- Context: Provides physical property data and safety classific

-

Chemistry Steps . (n.d.). The Mechanism of Hofmann Rearrangement. Retrieved from

- Context: Validates the mechanistic pathway for converting the benzamide to the aniline.

-

Google Patents . (n.d.).[1] Method for synthesizing 2-chloro-4-fluorobenzoic acid. Patent CN105732357A.[1] Retrieved from [1]

-

Context: Industrial context for the synthesis and handling of chlorofluorobenzoic acid derivatives.[1]

-

Sources

- 1. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.es [fishersci.es]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 110877-64-0|2-Chloro-4,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

Application Notes and Protocols for the Synthesis of Fluoroquinolone Antibiotics using 2-Chloro-4,5-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4,5-difluorobenzamide in Fluoroquinolone Synthesis

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The chemical scaffold of fluoroquinolones allows for extensive modification to modulate their antibacterial spectrum, pharmacokinetic properties, and safety profile. A key starting material in the synthesis of many modern fluoroquinolones is 2-Chloro-4,5-difluorobenzamide. This compound serves as a versatile precursor for constructing the core quinolone ring system, offering a convergent and efficient synthetic pathway.

This technical guide provides a comprehensive overview of the application of 2-Chloro-4,5-difluorobenzamide in the synthesis of fluoroquinolone antibiotics. It details the underlying chemical principles, provides a representative experimental protocol, and discusses critical aspects of process monitoring and safety.

Core Synthetic Strategy: A Multi-step Approach to the Fluoroquinolone Scaffold

The synthesis of a fluoroquinolone from 2-Chloro-4,5-difluorobenzamide typically proceeds through a series of well-established organic reactions. The overall strategy involves the construction of the quinolone ring system followed by the introduction of the characteristic piperazine moiety at the C-7 position. A generalized synthetic workflow is depicted below.

Caption: Generalized workflow for fluoroquinolone synthesis from 2-Chloro-4,5-difluorobenzamide.

Detailed Experimental Protocol: Synthesis of a Ciprofloxacin Precursor

This protocol outlines the synthesis of a key intermediate in the production of Ciprofloxacin, starting from 2-Chloro-4,5-difluorobenzamide.

Step 1: Acylation of Diethyl Malonate

Objective: To form the β-ketoester by reacting 2-Chloro-4,5-difluorobenzoyl chloride (derived from the amide) with diethyl malonate. While the protocol starts with the benzamide, it is often converted in situ or in a prior step to the more reactive benzoyl chloride. For the purpose of this protocol, we will assume the availability of 2-chloro-4,5-difluorobenzoyl chloride.

Materials:

-

2-Chloro-4,5-difluorobenzoyl chloride

-

Diethyl malonate

-

Magnesium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid, dilute

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium ethoxide (1.1 equivalents) in anhydrous toluene.

-

To the stirred suspension, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

Heat the mixture to 50-60 °C and stir for 1-2 hours until a clear solution is obtained.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Add a solution of 2-chloro-4,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous toluene dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and dilute hydrochloric acid, adjusting the pH to ~2.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl (2-chloro-4,5-difluorobenzoyl)malonate.

Step 2: Hydrolysis and Decarboxylation

Objective: To convert the malonate intermediate to the corresponding β-ketoester.

Materials:

-

Diethyl (2-chloro-4,5-difluorobenzoyl)malonate

-

Sulfuric acid, concentrated

-

Water

-

Dichloromethane

Procedure:

-

To the crude diethyl (2-chloro-4,5-difluorobenzoyl)malonate, add a mixture of water and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate.

Step 3: Enamine Formation

Objective: To form the enamine intermediate, which is a precursor for the cyclization reaction.

Materials:

-

Ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate

-

Triethyl orthoformate

-

Acetic anhydride

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate in a mixture of triethyl orthoformate (1.5 equivalents) and acetic anhydride (1.5 equivalents).

-

Heat the mixture to 120-130 °C for 2-3 hours.

-

Remove the volatile components under reduced pressure to obtain the crude ethyl 3-(2-chloro-4,5-difluorobenzoyl)-3-ethoxyacrylate.

Step 4: Cyclization to the Quinolone Core

Objective: To form the core quinolone ring structure through reaction with an amine and subsequent base-catalyzed cyclization.

Materials:

-

Ethyl 3-(2-chloro-4,5-difluorobenzoyl)-3-ethoxyacrylate

-

Cyclopropylamine

-

Potassium carbonate, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the crude enol ether in anhydrous DMF.

-

Add cyclopropylamine (1.1 equivalents) dropwise at room temperature and stir for 1 hour.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

Step 5: Piperazine Condensation

Objective: To introduce the piperazine moiety at the C-7 position via nucleophilic aromatic substitution.

Materials:

-

1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

-

Piperazine, anhydrous

-

Pyridine or another high-boiling solvent

Procedure:

-

In a sealed tube or a flask equipped with a reflux condenser, dissolve the quinolone core in pyridine.

-

Add an excess of anhydrous piperazine (2-4 equivalents).

-

Heat the reaction mixture to 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with water and adjust the pH to 7-8 with dilute acetic acid.

-

Filter the precipitated solid, wash with water, and dry to obtain the crude ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate.

Step 6: Hydrolysis to Ciprofloxacin

Objective: To hydrolyze the ester to the final carboxylic acid.

Materials:

-

Crude ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Suspend the crude ester in a sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until a clear solution is obtained.

-

Cool the solution and adjust the pH to approximately 7.0-7.5 with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water and ethanol, and dry under vacuum to yield Ciprofloxacin.

Quantitative Data Summary

| Step | Key Reactants | Key Reagents | Typical Molar Ratio (Reactant:Reagent) | Typical Temperature (°C) | Typical Reaction Time (h) |

| 1 | 2-Chloro-4,5-difluorobenzoyl chloride, Diethyl malonate | Magnesium ethoxide | 1:1.1:1.1 | 0-60 | 3-5 |

| 2 | Diethyl (2-chloro-4,5-difluorobenzoyl)malonate | Sulfuric acid | Catalytic | Reflux | 2-4 |